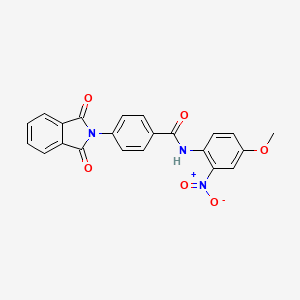![molecular formula C21H18N2O3 B4953442 2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione CAS No. 5474-78-2](/img/structure/B4953442.png)
2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that is involved in a wide range of cellular processes, including glycogen metabolism, cell differentiation, and gene expression. CHIR-99021 has been widely used in scientific research due to its ability to modulate GSK-3 activity.
Mechanism of Action
2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione acts as a competitive inhibitor of GSK-3, which is involved in the regulation of a wide range of cellular processes. By inhibiting GSK-3, this compound can modulate cellular signaling pathways and affect gene expression, leading to a wide range of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival. In addition, this compound can modulate cellular signaling pathways involved in glucose metabolism, lipid metabolism, and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione is its ability to modulate GSK-3 activity in a dose-dependent manner, allowing for precise control over cellular signaling pathways. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research involving 2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione, including the development of more potent and selective GSK-3 inhibitors, the investigation of the role of GSK-3 in disease pathogenesis, and the development of novel therapeutic strategies targeting GSK-3. In addition, the use of this compound in combination with other small molecule inhibitors may provide new insights into cellular signaling pathways and lead to the development of new therapeutic approaches.
Synthesis Methods
The synthesis of 2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione involves several steps, including the condensation of 2-naphthoic acid with cyclohexylamine, followed by cyclization with isatoic anhydride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione has been used in a wide range of scientific research applications, including stem cell research, cancer research, and neurobiology. In stem cell research, this compound has been used to promote the self-renewal and differentiation of embryonic stem cells. In cancer research, this compound has been used to inhibit the growth and metastasis of various types of cancer cells. In neurobiology, this compound has been used to promote the survival and differentiation of neurons.
Properties
IUPAC Name |
2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-19-13-8-4-5-9-14(13)20(25)17-15(19)10-11-16-18(17)22-23(21(16)26)12-6-2-1-3-7-12/h4-5,8-12,22H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBGUZRKFRBNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(N2)C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385883 |
Source


|
| Record name | 2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5474-78-2 |
Source


|
| Record name | 2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4953373.png)
![N-[2-(tert-butylthio)ethyl]-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4953374.png)
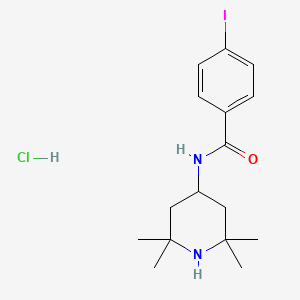
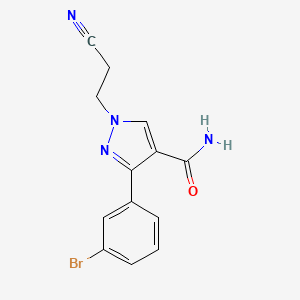

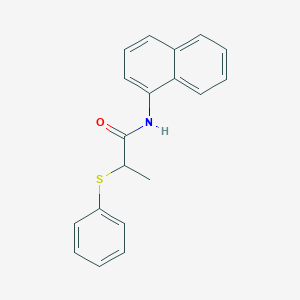
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(2,4,5-trimethoxybenzyl)-1,3-propanediamine](/img/structure/B4953407.png)
![methyl N-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-D-alaninate](/img/structure/B4953429.png)
![N-[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4953446.png)
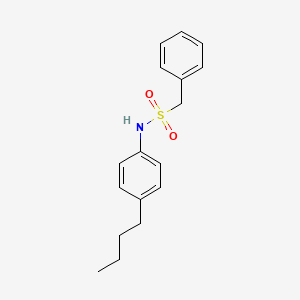
![8-chloro-N'-[1-(4-isobutoxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B4953451.png)
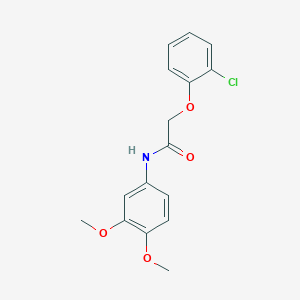
![1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4953467.png)
